molecular formula C26H22ClF3N2O3 B1673501 Fluvalinate CAS No. 69409-94-5

Fluvalinate

Cat. No.: B1673501
CAS No.: 69409-94-5
M. Wt: 502.9 g/mol
InChI Key: INISTDXBRIBGOC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluvalinate is a synthetic pyrethroid chemical compound that acts as an acaricide, specifically a miticide . It is commonly used to control Varroa mites in honey bee colonies . The primary targets of this compound are the sodium channels in the nervous system of the mites .

Mode of Action

This compound works by modulating the sodium channels in the nervous system of the mites . This modulation causes overexcitation of the nerves, leading to paralysis and eventually death of the mites .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to cause changes in the miRNA expression profiles in the brain tissue of Apis mellifera ligustica, a species of honey bee . The differentially expressed miRNAs (DEMs) were found to be involved in several KEGG pathways, including the “Hippo signaling pathway-fly,” “Phototransduction-fly,” “Apoptosis-fly,” “Wnt signaling pathway,” and "Dorso-ventral axis formation" . These pathways are related to cell apoptosis and memory impairment in the this compound-treated Apis mellifera ligustica brain .

Pharmacokinetics

This compound is a stable, nonvolatile, viscous, heavy oil that is soluble in organic solvents . It has been found in drones, but a study has found honey samples virtually absent of this compound, on account of its affinity to beeswax

Result of Action

The molecular and cellular effects of this compound’s action include changes in the miRNA expression profiles in the brain tissue of Apis mellifera ligustica . These changes can lead to cell apoptosis and memory impairment . In addition, this compound exposure has been associated with increased mortality, lower body weight, reduced reproductive viability, and decreased learning and memory ability in honey bees .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the toxicity of this compound can be elevated by the presence of certain fungicides, likely through inhibition of detoxicative cytochrome P450 monooxygenase activity . Furthermore, resistance to this compound has been observed in certain populations of Varroa mites, suggesting that genetic factors in the target population can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Fluvalinate is known to interact with voltage-gated sodium channels of nerve membranes . It acts as an agonist, prolonging membrane depolarization and leading to hyperexcitability . This can result in musculature changes that culminate in paralysis or death .

Cellular Effects

This compound has been found to have negative effects on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses . It is suggested that these effects may be related to this compound-induced brain nerve tissue damage . The detailed molecular regulatory mechanism of this phenomenon is still poorly understood .

Molecular Mechanism

This compound is a pyrethroid, a class of neurotoxins that prolongs membrane depolarization by acting as agonists of voltage-gated sodium channels . The resulting hyperexcitability can lead to musculature changes that culminate in paralysis or death .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . The temporal patterns of toxicity seen are amenable to analysis using the DEBtox model framework, giving the potential to identify toxicokinetic and toxicodynamic parameters, as well as no effect concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At dietary doses of 100 ppm and 500 ppm, pup body weights were reduced . At 500 ppm, the offspring showed reduced viability, survival and growth rates and parent animals showed skin lesions and reduced body weight gains .

Metabolic Pathways

The metabolism of this compound involves ester bond cleavage and subsequent hydrolysation and oxidization steps to form phenoxybenzoic acid derivatives, mainly excreted as conjugates in urine, and anilinic acid which is also mainly excreted as glucuronide or sulphate conjugate in urine .

Transport and Distribution

This compound is a stable, nonvolatile, viscous, heavy oil soluble in organic solvents . Although the compound may be found in drones, a study has found honey samples virtually absent of this compound, on account of its affinity to beeswax .

Chemical Reactions Analysis

Fluvalinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate
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InChI

InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

INISTDXBRIBGOC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl
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Molecular Formula

C26H22ClF3N2O3
Record name FLUVALINATE
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DSSTOX Substance ID

DTXSID7024110
Record name Fluvalinate
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Molecular Weight

502.9 g/mol
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Physical Description

Fluvalinate appears as a viscous heavy oil (technical). Formerly used as an insecticide. Production discontinued by Sandoz Agro, Inc. Insoluble in water., Yellow to amber liquid; [Merck Index]
Record name FLUVALINATE
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Boiling Point

>450 °C at 760 mm Hg (extrapolated), Viscous amber oil; moderate or weak sweetish odor. BP: 164 °C at 0.07 mm Hg. Stable for 2 years at room temperature (20-28 °C). Undergoes decomposition on exposure to sunlight. /Technical tau-fluvalinate/
Record name FLUVALINATE
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Solubility

Solubility in water, 0.012 mg/L at 25 °C /tau-Fluvalinate/, Solubility in water: 2.0 ppb; sol in organic solvents, In water, <0.005 mg/kg, In water at 20 °C (98.6% purity): distilled water: 1.12 ug/L; pH 4: <0.35-0.56 ug/L; pH 7: 1.03 ug/L; pH 9: not stable, Freely soluble in alcohols, aromatic hydrocarbons, dichloromethane, diethyl ether, At 25 °C (91.6% purity): >500g/L in acetone, ethyl acetate, methanol, octanol, dichloromethane and toluene
Record name FLUVALINATE
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Density

1.29 g/cu cm at 25 °C
Record name FLUVALINATE
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Vapor Pressure

0.0000001 [mmHg], Vapor pressure: <0.013 mPa (<1X10-7 mm Hg) at 25 °C, Vapor pressure at 20 °C (99.0% purity): 9.0X10-11 Pa, extrapolated, 8.42X10-9 mm Hg at 25 °C
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Mechanism of Action

The pyrethroids are a class of natural and synthetic pesticides which were associated with an epidemic of gynecomastia in Haitian men in 1981. In the present study several pyrethroids were tested for their ability to interact with androgen binding sites in dispersed, intact human genital skin fibroblasts and in human plasma to sex hormone binding globulin (SHBG). All the pyrethroids tested inhibited fibroblast binding of (3H)methyltrienolone (R1881) at 22 degrees C with the following rank order of potency:pyrethrins greater than bioallethrin greater than fenvalerate greater than fenothrin greater than fluvalinate greater than permethrin greater than resmethrin. 50% displacement of (3H)R1881 binding to fibroblast androgen receptors was achieved by 1.5-44 x 10-5 M concentrations of the competitors, respectively. Previous studies with cimetidine, a known inhibitor of androgen receptor binding, showed 50% competition at a concentration of 1.4 X 10-4 M in this system. Scatchard analysis of binding experiments performed with increasing concentrations of (3H)R1881 in the presence of the pyrethroids indicated that the binding inhibition was competitive. On the other hand, of the pyrethroids examined only the pyrethrins (50% inhibition) and bioallethrin (43% inhibition) were able to displace (3H)testosterone from sex hormone binding globulin when tested at a concentration of 1 X 10-4 M. These data indicate that a novel class of non-steroidal compounds, the pyrethroids, can interact competitively with human androgen receptors and sex hormone binding globulin. These findings provide a mechanism by which chronic exposure of humans or animals to pesticides containing these compounds may result in disturbances in endocrine effects relating to androgen action., The ... pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/, For more Mechanism of Action (Complete) data for FLUVALINATE (13 total), please visit the HSDB record page.
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Color/Form

Yellow-amber liquid

CAS No.

69409-94-5
Record name FLUVALINATE
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Record name DL-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester
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Record name FLUVALINATE
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Melting Point

-14.1 °C (99.5% purity, glass transition temperature)
Record name FLUVALINATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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